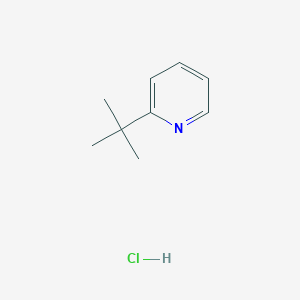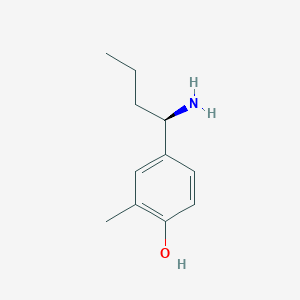
3-Hydroxy-4-methylpentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-methylpentan-2-one, also known as diacetone alcohol, is an organic compound with the molecular formula C6H12O2. It is a colorless liquid that is miscible with water and most organic solvents. This compound is commonly used as a solvent and as an intermediate in the synthesis of various chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-methylpentan-2-one is typically synthesized through the aldol condensation of acetone. The reaction involves the base-catalyzed condensation of two molecules of acetone to form the product. The reaction is usually catalyzed by barium hydroxide (Ba(OH)2) and occurs under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous distillation of acetone in the presence of a mixed catalyst, such as ion exchange resin and magnesium hydroxide. This method is efficient, reducing side reactions and improving product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-4-methylpentan-2-one undergoes various chemical reactions, including:
Dehydration: It can be dehydrated to form mesityl oxide, an α,β-unsaturated ketone.
Hydrogenation: Hydrogenation of the compound yields hexylene glycol.
Condensation: It can condense with urea to form diacetone-monourea.
Common Reagents and Conditions
Dehydration: Typically involves acid catalysts.
Hydrogenation: Requires a palladium catalyst.
Condensation: Uses urea as a reagent.
Major Products
Mesityl oxide: Formed through dehydration.
Hexylene glycol: Formed through hydrogenation.
Diacetone-monourea: Formed through condensation with urea.
Aplicaciones Científicas De Investigación
3-Hydroxy-4-methylpentan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of biological samples and as a preservative for animal tissues.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Used in paints, coatings, adhesives, and printing inks.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-methylpentan-2-one involves its ability to act as a solvent and intermediate in various chemical reactions. It interacts with molecular targets through hydrogen bonding and other intermolecular forces, facilitating the formation of desired products in synthetic processes .
Comparación Con Compuestos Similares
Similar Compounds
Acetone: A simpler ketone with similar solvent properties.
Mesityl oxide: An α,β-unsaturated ketone formed from the dehydration of 3-Hydroxy-4-methylpentan-2-one.
Hexylene glycol: A diol formed from the hydrogenation of this compound.
Uniqueness
This compound is unique due to its dual functionality as both a hydroxyl and a ketone, allowing it to participate in a wide range of chemical reactions. Its versatility as a solvent and intermediate makes it valuable in various industrial and research applications .
Propiedades
Fórmula molecular |
C6H12O2 |
|---|---|
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
3-hydroxy-4-methylpentan-2-one |
InChI |
InChI=1S/C6H12O2/c1-4(2)6(8)5(3)7/h4,6,8H,1-3H3 |
Clave InChI |
IGPIDYBTABPKQT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


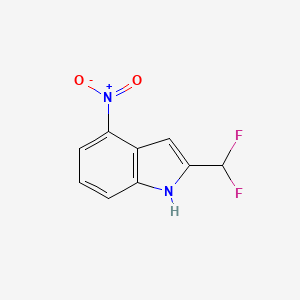
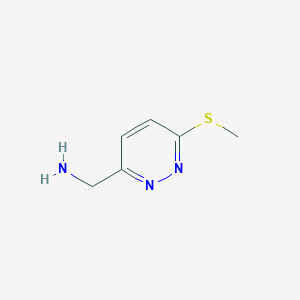
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B12971092.png)

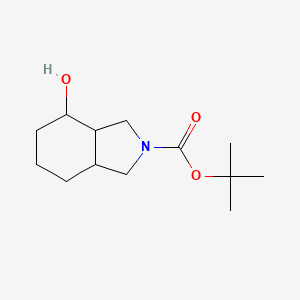
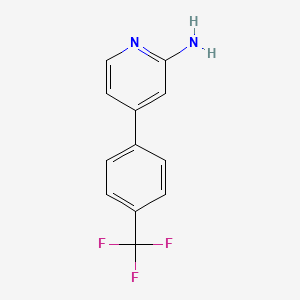
![(3AS,7aR)-octahydrofuro[3,4-c]pyridine](/img/structure/B12971123.png)
![6-Chloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12971130.png)
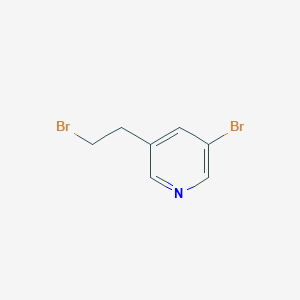
![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971147.png)
